molecular formula C10H7F3N2O5S B13499266 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate

9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate

Cat. No.: B13499266
M. Wt: 324.24 g/mol
InChI Key: AYPANVSTXARMBZ-UHFFFAOYSA-N
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Description

9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate is a heterocyclic compound that belongs to the pyridopyrimidine class This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with a methoxy group at the 9th position, an oxo group at the 4th position, and a trifluoromethanesulfonate group at the 2nd position

Properties

Molecular Formula

C10H7F3N2O5S

Molecular Weight

324.24 g/mol

IUPAC Name

(9-methoxy-4-oxopyrido[1,2-a]pyrimidin-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H7F3N2O5S/c1-19-6-3-2-4-15-8(16)5-7(14-9(6)15)20-21(17,18)10(11,12)13/h2-5H,1H3

InChI Key

AYPANVSTXARMBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=CC2=O)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Chemical Reactions Analysis

9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include methanol, potassium permanganate, chromium trioxide, and trifluoromethanesulfonic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:

    4-oxo-4H-pyrido[1,2-a]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Pyridopyrimidinones: These compounds have a similar core structure but lack the trifluoromethanesulfonate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

9-Methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound's molecular formula is C11H8F3N3O4SC_{11}H_{8}F_{3}N_{3}O_{4}S, with a molecular weight of 343.26 g/mol. The trifluoromethanesulfonate group enhances its electrophilicity, which may contribute to its biological activity.

The biological activity of this compound has been linked to its ability to inhibit specific enzymes and receptors involved in disease processes:

  • Kinase Inhibition : Recent studies indicate that compounds with similar structures exhibit inhibitory effects on various kinases, particularly those involved in cancer pathways. For instance, pyrido[2,3-d]pyrimidines have shown promising results as EGFR (epidermal growth factor receptor) inhibitors with IC50 values as low as 13 nM .
  • Human Leukocyte Elastase (HLE) Inhibition : Compounds structurally related to 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl have demonstrated significant inhibition of HLE, which plays a role in inflammatory diseases. One such compound showed an inhibition constant (K(i)) of 0.0168 nM against HLE .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl:

Activity Target IC50/Ki Value Remarks
EGFR InhibitionEGFR L858R/T790M kinase13 nMHigh selectivity for cancer cell lines
Human Leukocyte Elastase InhibitionHLE0.0168 nMPotent inhibitor; potential for treating COPD
CytotoxicityVarious cancer cell lines>50 μMLow activity observed in some derivatives

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study investigating pyrido[2,3-d]pyrimidines found that modifications significantly enhanced their cytotoxicity against lung cancer cell lines (A549 and NCI-H1975). The introduction of N-methylpyrazole analogs notably improved activity, suggesting that similar strategies could enhance the efficacy of 9-methoxy derivatives .
  • Inflammatory Diseases : The development of HLE inhibitors has been explored as a therapeutic avenue for chronic inflammatory diseases such as asthma and emphysema. The potent inhibition observed with related compounds indicates a promising direction for research into oral HLE inhibitors .

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